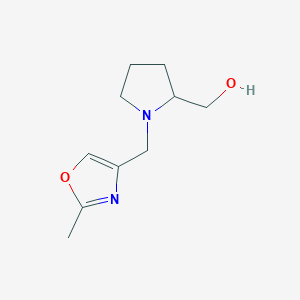

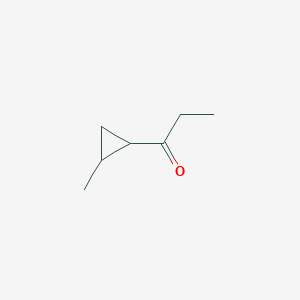

(1-((2-Methyloxazol-4-yl)methyl)pyrrolidin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

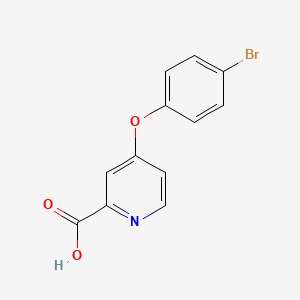

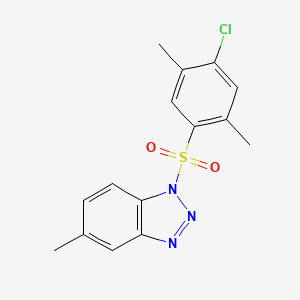

“(1-((2-Methyloxazol-4-yl)methyl)pyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The pyrrolidine ring in “this compound” contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications

Catalytic Hydrogenation Applications

A study by Sukhorukov et al. (2008) explores the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, which under certain conditions, can lead to the formation of pyrrolidine derivatives. This process is crucial for understanding the transformation of similar structures in catalytic hydrogenation reactions, offering insights into the synthesis of amino alcohols and pyrrolidine derivatives from dihydrooxazines (Sukhorukov, Lesiv, Eliseev, Khomutova, Ioffe, & Borissova, 2008).

Multicomponent Synthesis

Janvier, Sun, Bienaymé, and Zhu (2002) described a novel multicomponent synthesis method that efficiently produces 5-aminooxazole and its subsequent transformation into pyrrolo[3,4-b]pyridin-5-one. This method emphasizes the synthetic utility of incorporating various functional groups into complex heterocyclic frameworks, demonstrating the versatility of multicomponent reactions in constructing complex molecules (Janvier, Sun, Bienaymé, & Zhu, 2002).

Methanol Dehydrogenase Research

Keltjens, Pol, Reimann, & Camp (2014) conducted research on methanol dehydrogenase (MDH) enzymes, which catalyze the oxidation of methanol in methylotrophic bacteria. This study highlights the significance of rare-earth elements in enhancing the catalytic efficiency of MDH enzymes, providing a foundation for biotechnological applications in methanol utilization (Keltjens, Pol, Reimann, & Camp, 2014).

Catalysis and Ligand Design

Research by Kermagoret and Braunstein (2008) on nickel complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands sheds light on the structural and catalytic properties of these complexes. This work contributes to the understanding of ethylene oligomerization catalysis and the role of ligand design in modulating catalytic activity (Kermagoret & Braunstein, 2008).

Corrosion Inhibition Studies

Ma, Qi, He, Tang, & Lu (2017) investigated the use of triazole derivatives as corrosion inhibitors for mild steel in acidic media. Their findings demonstrate the effectiveness of specific triazole derivatives in corrosion protection, highlighting the potential of these compounds in industrial applications (Ma, Qi, He, Tang, & Lu, 2017).

Future Directions

The future directions for research on “(1-((2-Methyloxazol-4-yl)methyl)pyrrolidin-2-yl)methanol” and similar compounds could involve further exploration of the pharmacophore space, investigation of the influence of steric factors on biological activity, and the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name |

[1-[(2-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-8-11-9(7-14-8)5-12-4-2-3-10(12)6-13/h7,10,13H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPXUGVMWXXKMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CN2CCCC2CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-1-(4-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2670260.png)

![3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B2670263.png)

![[4-(Trifluoromethyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2670264.png)

methanesulfonamide](/img/structure/B2670268.png)